molecular formula C4H10N2O5 B14281419 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate CAS No. 141215-28-3

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate

Cat. No.: B14281419
CAS No.: 141215-28-3
M. Wt: 166.13 g/mol
InChI Key: OKZKCAXFIHOBRK-UHFFFAOYSA-N
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Description

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxyamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate typically involves multi-step chemical reactions. One common method includes the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully reduced amino compounds.

Scientific Research Applications

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-oxobutanoic acid: Lacks the hydroxyamino group, making it less versatile in certain reactions.

    2-Hydroxy-4-aminobutanoic acid: Similar structure but different functional group arrangement, leading to distinct chemical properties.

Uniqueness

4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

141215-28-3

Molecular Formula

C4H10N2O5

Molecular Weight

166.13 g/mol

IUPAC Name

4-amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C4H8N2O4.H2O/c5-3(7)1-2(6-10)4(8)9;/h2,6,10H,1H2,(H2,5,7)(H,8,9);1H2

InChI Key

OKZKCAXFIHOBRK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NO)C(=O)N.O

Origin of Product

United States

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